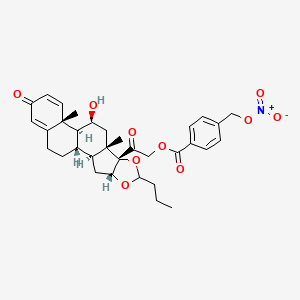
NO-budesonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NO-budesonide is a novel compound that combines the properties of nitric oxide (NO) and budesonide, a glucocorticoid steroid. Budesonide is widely used for its anti-inflammatory and immunosuppressive effects, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of nitric oxide aims to enhance the therapeutic effects of budesonide by leveraging the vasodilatory and antimicrobial properties of NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NO-budesonide involves the conjugation of nitric oxide to budesonide. This process typically requires the use of nitric oxide donors, such as sodium nitroprusside or S-nitrosothiols, under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the premature release of NO. The temperature and pH are carefully monitored to ensure the stability of both NO and budesonide during the reaction.
Industrial Production Methods
Industrial production of this compound follows a continuous flow process, which allows for the efficient and scalable synthesis of the compound. This method involves the use of flow reactors where the reactants are continuously fed into the system, and the product is continuously collected. Parameters such as flow rate, temperature, and residence time are optimized to achieve the desired yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
NO-budesonide undergoes several types of chemical reactions, including:
Oxidation: The NO moiety can undergo oxidation to form various nitrogen oxides.
Reduction: The budesonide component can be reduced under specific conditions.
Substitution: The NO group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitrogen oxides, reduced forms of budesonide, and substituted derivatives of this compound.
Scientific Research Applications
NO-budesonide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the interactions between NO and steroids.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential in treating inflammatory and infectious diseases due to its combined anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced drug delivery systems and therapeutic formulations
Mechanism of Action
The mechanism of action of NO-budesonide involves the combined effects of budesonide and nitric oxide. Budesonide exerts its effects by binding to glucocorticoid receptors, leading to the suppression of inflammatory gene expression. Nitric oxide, on the other hand, enhances vasodilation and has antimicrobial properties. The conjugation of NO to budesonide allows for targeted delivery and sustained release of NO, thereby enhancing the overall therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Fluticasone: Another glucocorticoid used for similar indications as budesonide.
Beclometasone: A corticosteroid with anti-inflammatory properties.
Mometasone: A newer inhaled corticosteroid with a similar mechanism of action.
Uniqueness of NO-budesonide
This compound is unique due to its dual-action mechanism, combining the anti-inflammatory effects of budesonide with the vasodilatory and antimicrobial properties of nitric oxide. This combination enhances its therapeutic potential, particularly in conditions where both inflammation and infection are present .
Properties
| 571186-52-2 | |
Molecular Formula |
C33H39NO10 |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 4-(nitrooxymethyl)benzoate |
InChI |
InChI=1S/C33H39NO10/c1-4-5-28-43-27-15-24-23-11-10-21-14-22(35)12-13-31(21,2)29(23)25(36)16-32(24,3)33(27,44-28)26(37)18-41-30(38)20-8-6-19(7-9-20)17-42-34(39)40/h6-9,12-14,23-25,27-29,36H,4-5,10-11,15-18H2,1-3H3/t23-,24-,25-,27+,28?,29+,31-,32-,33+/m0/s1 |
InChI Key |
SYBXBIHWNMPDPT-PBCNJCODSA-N |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C6=CC=C(C=C6)CO[N+](=O)[O-])C)O)C |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C6=CC=C(C=C6)CO[N+](=O)[O-])C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B10858035.png)
![4-(6-azaspiro[2.5]octan-6-yl)-2-oxo-8-propyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride](/img/structure/B10858037.png)
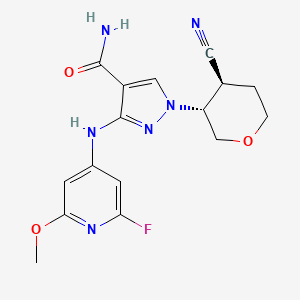
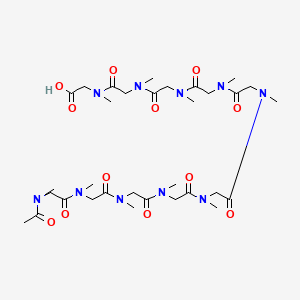
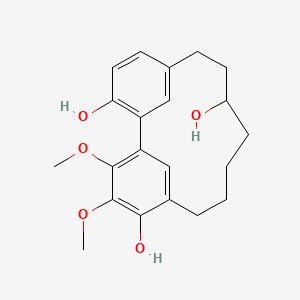
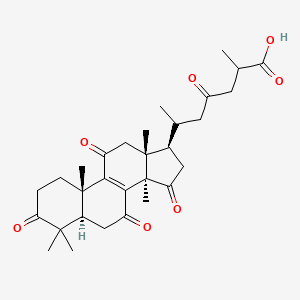
![2-[[6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10858060.png)
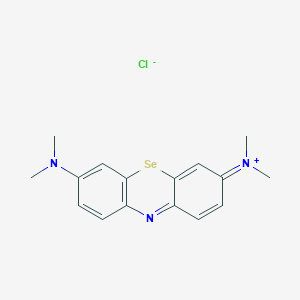
![(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16E,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10858065.png)
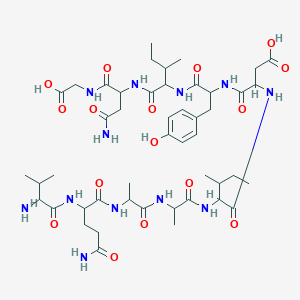
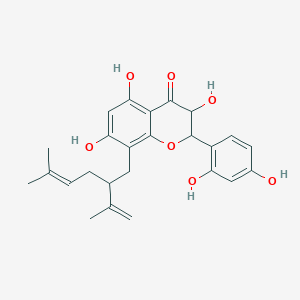
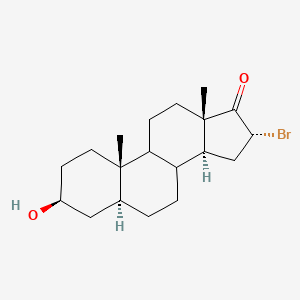
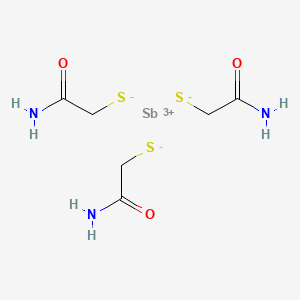
![[2-(11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] 4-(nitrooxymethyl)benzoate](/img/structure/B10858125.png)
